molecular formula C48H100IN B1599078 Tetradodecylammonium iodide CAS No. 40797-39-5

Tetradodecylammonium iodide

Cat. No. B1599078
CAS RN: 40797-39-5
M. Wt: 818.2 g/mol
InChI Key: OBMLOTDECOTAGU-UHFFFAOYSA-M
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Description

Tetradodecylammonium iodide (TDI) is a quaternary ammonium compound that has been extensively studied for its biochemical and physiological effects. It is commonly used as a surfactant and has been found to have potential applications in various fields, including biotechnology, drug delivery, and nanotechnology.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Tetradodecylammonium iodide has been identified as an efficient catalyst in various organic synthesis processes. It is notably effective in the cyclization of unsaturated N-chloroamines, leading to the formation of 3-chloropiperidines (Noack & Göttlich, 2002). Moreover, it plays a crucial role in the α-oxyacylation of carbonyl compounds using toluene derivatives, which is notable for its metal-free protocol and wide carbonyl compound scope (Li et al., 2016).

Use in Synthesis of N-Aryl Amides

A novel approach utilizing tetradodecylammonium iodide for the synthesis of N-aryl amides from arenediazonium salts and primary amides has been developed. This method is highlighted by its broad applicability to various substituted amides and diazonium salts, yielding good to excellent results (Bhojane et al., 2014).

Surface Chemistry and Spectroscopy

The compound has been studied for its role in surface chemistry, particularly in the dehydration of iodide at the air/solution interface as studied through photoelectron emission spectroscopy (Watanabe et al., 1998). Furthermore, photoelectron spectroscopic studies have been conducted on tetrabutylammonium iodide, revealing insights into its ionization energies and interaction with photoelectrons (Bergersen et al., 2007).

Application in Dye-Sensitized Solar Cells

The influence of tetradodecylammonium iodide on the performance of dye-sensitized solar cells (DSSCs) has been explored. Its addition to polymer blend electrolytes in DSSCs significantly affects the ionic conductivity and overall performance, with optimal content leading to enhanced power conversion efficiency (Theerthagiri et al., 2015).

properties

IUPAC Name

tetradodecylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H100N.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMLOTDECOTAGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H100IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961213
Record name N,N,N-Tridodecyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradodecylammonium iodide

CAS RN

40797-39-5
Record name 1-Dodecanaminium, N,N,N-tridodecyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40797-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradodecylammonium iodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Tridodecyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradodecylammonium iodide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.062
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Ozawa, Y Okuyama, H Arakawa - ChemPhysChem, 2014 - Wiley Online Library
… much longer alkyl chains could not be carried out due to the lower solubility of TMAI and TDAI for acetonitrile (TMAI=tetramethylammonium iodide, TDAI=tetradodecylammonium iodide). …
P Terech, RG Weiss - Chemical reviews, 1997 - ACS Publications
… The smaller spherical gelator, N,N,N,N-tetradodecylammonium iodide, is more efficient than the octadecyl analogue with most of the liquids tested. Gelation temperatures do not …
Number of citations: 588 pubs.acs.org
D Wang, Y Liu, X Li - CHINESE JOURNAL OF ANALYSIS …, 2002 - FENXI SHIYANSHI
Number of citations: 0

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